molecular formula C22H22ClN5O2S B2957740 1-(5-(4-(4-Chlorophenyl)piperazine-1-carbonyl)-4-methylthiazol-2-yl)-3-phenylurea CAS No. 941974-91-0

1-(5-(4-(4-Chlorophenyl)piperazine-1-carbonyl)-4-methylthiazol-2-yl)-3-phenylurea

Cat. No.: B2957740
CAS No.: 941974-91-0
M. Wt: 455.96
InChI Key: XMFDMGCJWWANRD-UHFFFAOYSA-N
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Description

This compound features a thiazole core substituted with a 4-methyl group and a 3-phenylurea moiety. The thiazole ring is further functionalized with a 4-(4-chlorophenyl)piperazine-1-carbonyl group, which contributes to its electronic and steric profile.

Properties

IUPAC Name

1-[5-[4-(4-chlorophenyl)piperazine-1-carbonyl]-4-methyl-1,3-thiazol-2-yl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN5O2S/c1-15-19(31-22(24-15)26-21(30)25-17-5-3-2-4-6-17)20(29)28-13-11-27(12-14-28)18-9-7-16(23)8-10-18/h2-10H,11-14H2,1H3,(H2,24,25,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMFDMGCJWWANRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)NC2=CC=CC=C2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

1-(5-(4-(4-Chlorophenyl)piperazine-1-carbonyl)-4-methylthiazol-2-yl)-3-phenylurea is a synthetic compound that has garnered attention due to its potential therapeutic applications, particularly in oncology and neuropharmacology. This article aims to detail the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its complex structure, which includes:

  • A piperazine ring substituted with a chlorophenyl group.
  • A thiazole moiety linked to a phenylurea core.

The molecular formula is C19H20ClN3O2SC_{19}H_{20}ClN_3O_2S, with a molecular weight of approximately 371.89 g/mol.

The biological activity of this compound is largely attributed to its interaction with various receptors and enzymes. Notably:

  • Serotonin Receptors : The piperazine component suggests potential activity at serotonin receptors, which are implicated in mood regulation and certain cancers .
  • Antitumor Activity : The thiazole and urea groups may enhance the compound's ability to inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation .

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

Cell LineIC50 (µM)Reference
MCF-7 (Breast)5.2
A549 (Lung)4.8
HeLa (Cervical)6.0

These results indicate that the compound may serve as a promising candidate for further development in cancer therapy.

Neuropharmacological Effects

Research has indicated that compounds structurally related to piperazine can modulate neurotransmitter systems, particularly serotonin and dopamine pathways. The chlorophenyl substitution enhances binding affinity to serotonin receptors, which could lead to antidepressant effects or anxiolytic properties .

Case Studies

Several studies have explored the therapeutic potential of related compounds:

  • Antitumor Efficacy : A study involving a series of piperazine derivatives showed that modifications to the piperazine ring could significantly affect their anticancer properties, suggesting a structure-activity relationship that could be exploited in drug design .
  • Neuroprotective Effects : Another investigation highlighted the neuroprotective properties of piperazine derivatives in models of neurodegeneration, demonstrating potential applications for treating disorders like Alzheimer's disease .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Piperazine Ring

  • 1-(5-(4-(2-Methoxyphenyl)piperazine-1-carbonyl)-4-methylthiazol-2-yl)-3-phenylurea ():

    • Key Difference : Replacement of 4-chlorophenyl with 2-methoxyphenyl.
    • Impact : The methoxy group is electron-donating, reducing the piperazine ring's electron-deficient character compared to the chloro-substituted analog. This may alter binding affinity to targets like serotonin or dopamine receptors, where electronic effects are critical .
    • Synthesis : Similar coupling methods likely apply, though yields may vary due to steric hindrance from the ortho-methoxy group.
  • 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (): Key Difference: Incorporates a triazolyl-pyrazole-thiazole scaffold instead of phenylurea. The chloro substituent here contributes to intermolecular interactions in crystallographic packing .

Halogen Substitution Effects

  • 1-(5-((4-Chlorophenyl)diazenyl)-4-methylthiazol-2-yl)-4-(2-(3,5-dimethylphenyl)hydrazono)-3-methyl-1H-pyrazol-5(4H)-one (6g) (): Key Difference: Diazenyl group replaces the piperazine-carbonyl linkage. However, it may reduce metabolic stability compared to the urea linkage in the target compound . Synthesis: Prepared via hydrazone formation in 2-propanol, yielding 56.55% C purity, suggesting comparable synthetic accessibility to the target compound .
  • Isostructural Chloro vs. Bromo Derivatives (): Chloro derivatives (e.g., compound 4 in ) exhibit planar molecular conformations, while bromo analogs may show increased steric bulk, affecting crystal packing and solubility.

Key Research Findings

Substituent Electronic Effects : Chlorine’s electron-withdrawing nature enhances target binding and crystallinity compared to methoxy or bromo groups .

Conformational Flexibility : The perpendicular orientation of fluorophenyl groups in isostructural compounds () suggests that bulkier substituents may reduce planarity, affecting membrane permeability.

Synthetic Accessibility : Hydrazone and urea formations () are robust methods for similar compounds, though yields depend on substituent steric demands.

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